Nucleophilic Substitution Kinetics: 2-Chlorofuran vs. 2-Bromofuran
2-Chlorofuran reacts with piperidine at a rate comparable to 2-bromofuran, but both are approximately 10-fold more reactive than their corresponding halobenzene analogs [1]. This establishes 2-chlorofuran as a member of a class with enhanced SNAr reactivity, but critically, it is not the most reactive member.
| Evidence Dimension | Reaction rate constant (k) for nucleophilic displacement with piperidine |
|---|---|
| Target Compound Data | Activation energy (ΔE) = 21.89 ± 0.36 kcal/mol; Activation free energy (ΔF*) at 200°C = 43.3 kcal/mol |
| Comparator Or Baseline | 2-Bromofuran: ΔE = 21.69 ± 0.33 kcal/mol; ΔF* at 200°C = 39.08 kcal/mol |
| Quantified Difference | ΔE difference: +0.20 kcal/mol (slower for chloro); ΔF* difference: +4.22 kcal/mol (significantly higher barrier for chloro at elevated temp) |
| Conditions | Kinetic study of nucleophilic displacement with piperidine; values from Table I, referenced at 200°C for ΔF* [1] |
Why This Matters
The quantifiably higher free energy of activation for 2-chlorofuran means it is more thermally stable and less prone to unwanted side reactions than 2-bromofuran during nucleophilic substitutions at elevated temperatures, making it a more controllable reagent.
- [1] Manly, D. G., & Amstutz, E. D. (1957). Halogen Reactivities. VIII. 2-Halofurans. *The Journal of Organic Chemistry*, 22(2), 133-135. View Source
